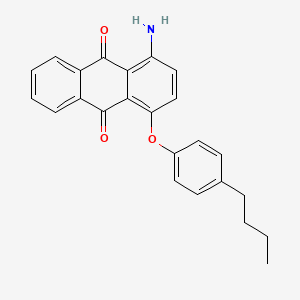
8-(disulfanyl)-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Disulfanyl)-7H-purine is a compound of significant interest in the field of medicinal chemistry. It is characterized by the presence of two sulfur atoms attached to the purine ring, which imparts unique chemical and biological properties. This compound has been studied for its potential therapeutic applications, particularly in the treatment of thyroid disorders due to its antithyroid activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(disulfanyl)-7H-purine typically involves the introduction of disulfide groups into the purine ring. One common method is the reaction of purine derivatives with sulfur-containing reagents under controlled conditions. For example, the reaction of 7H-purine with disulfide reagents in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Disulfanyl)-7H-purine undergoes various chemical reactions, including:
Oxidation: The disulfide groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the disulfide bonds can yield thiol derivatives.
Substitution: The disulfide groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are often used.
Substitution: Nucleophilic reagents can be employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
8-(Disulfanyl)-7H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 8-(disulfanyl)-7H-purine involves its interaction with specific molecular targets. In the case of its antithyroid activity, the compound is believed to inhibit the enzyme thyroperoxidase, which is crucial for the synthesis of thyroid hormones. By forming stable complexes with iodine, it prevents the incorporation of iodine into thyroid hormones, thereby reducing their production .
Vergleich Mit ähnlichen Verbindungen
2,8-Disulfanyl-1,9-dihydro-6H-purin-6-one: Another purine derivative with antithyroid activity.
Methimazole: A well-known antithyroid drug that also inhibits thyroperoxidase.
Uniqueness: 8-(Disulfanyl)-7H-purine is unique due to its specific structure, which allows it to form stable complexes with iodine more effectively than some other antithyroid compounds. This makes it a potent inhibitor of thyroid hormone synthesis and a valuable compound for further research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C5H4N4S2 |
|---|---|
Molekulargewicht |
184.2 g/mol |
IUPAC-Name |
8-(disulfanyl)-7H-purine |
InChI |
InChI=1S/C5H4N4S2/c10-11-5-8-3-1-6-2-7-4(3)9-5/h1-2,10H,(H,6,7,8,9) |
InChI-Schlüssel |
BXPYAAAGWGRPCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=N1)N=C(N2)SS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


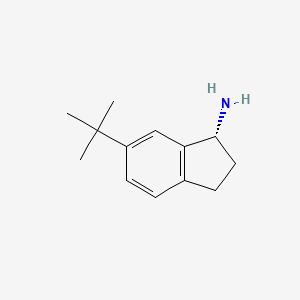
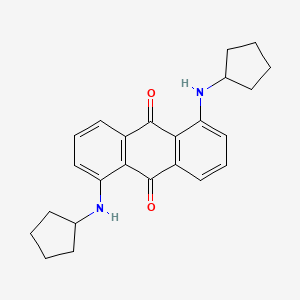
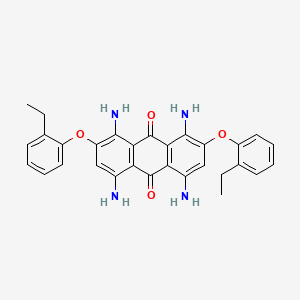
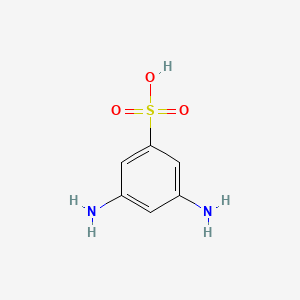



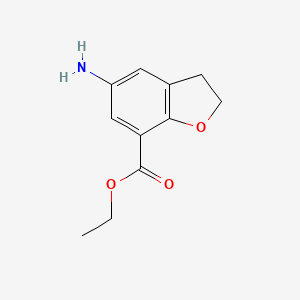

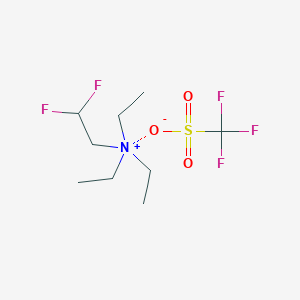
![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)

